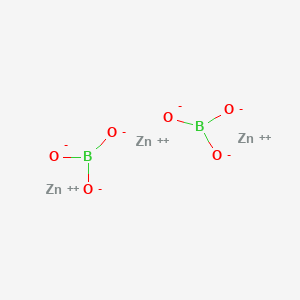

trizinc;diborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.3% in water at 20 °C

Canonical SMILES

Fire Retardancy:

- Synergistic effect: Zinc borate acts as a synergist in combination with other flame retardants, significantly enhancing their effectiveness in polymers. This means it requires less of the primary flame retardant to achieve the desired fire resistance .

- Mechanism of action: During combustion, zinc borate releases water vapor, diluting the combustible gases and absorbing heat. Additionally, it forms a protective char layer that hinders further burning .

Wood Protection:

- Fungicidal and insecticidal properties: Zinc borate exhibits toxicity towards fungi and insects, preventing their growth and activity in wood. This makes it a valuable wood preservative, extending the lifespan and improving the durability of wood-based products .

- Leaching resistance: While many wood preservatives leach out over time, reducing their effectiveness, zinc borate shows good resistance to leaching, making it a more long-lasting solution .

Agricultural Micronutrient:

- Essential for plant growth: Both zinc and boron are essential micronutrients for healthy plant growth, playing crucial roles in various physiological processes. Zinc borate provides a readily available source of both these elements, potentially improving plant growth and yield .

- Controlled release: Research is ongoing to explore the use of zinc borate in slow-release formulations, ensuring a steady supply of these vital nutrients to plants throughout their growth cycle .

Other Potential Applications:

Trizinc;diborate, with the chemical formula , is a compound composed of zinc and borate. It typically appears as a white powder and is characterized by its strong charring properties, making it an effective smoke suppressant in various applications. Trizinc;diborate is often utilized in the production of glass, ceramics, and as a flame retardant in plastics due to its ability to enhance thermal stability and reduce smoke emissions during combustion .

The mechanism of action of zinc borate depends on the specific application. Here are two key examples:

- Flame Retardancy: Zinc borate acts as a physical flame retardant by absorbing heat and releasing water vapor during combustion. Additionally, it can promote the formation of a protective char layer that hinders further burning.

- Fungicidal Activity: The exact mechanism of zinc borate's antifungal properties is not fully understood, but it is believed to disrupt fungal cell membranes and inhibit spore germination.

- Hydrolysis: In the presence of water, trizinc;diborate may release zinc ions and boric acid.

- Interaction with Acids: It can react with strong acids to form soluble zinc salts and boric acid.

The general behavior of zinc borates suggests that they may also engage in complexation reactions with other metal ions or ligands, forming various coordination compounds.

Trizinc;diborate can be synthesized through several methods:

- Direct Combination: Reacting zinc oxide with boric acid at elevated temperatures can yield trizinc;diborate.

- Precipitation: Mixing solutions of zinc salts with borate solutions can lead to the formation of trizinc;diborate as a precipitate.

- Sol-gel Process: This method involves the hydrolysis of metal alkoxides followed by condensation to form a gel that can be processed into trizinc;diborate.

These synthesis methods highlight the versatility in producing this compound for industrial applications.

Trizinc;diborate has several important applications:

- Flame Retardant: Used in plastics and textiles to reduce flammability and smoke production.

- Glass and Ceramics: Acts as a fluxing agent to improve thermal stability and mechanical properties.

- Agriculture: Potentially used as a micronutrient source for plants due to its zinc content.

Its unique properties make it valuable in enhancing material performance across various industries.

Trizinc;diborate shares similarities with several other boron-containing compounds. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Zinc Borate | Commonly used as a flame retardant and smoke suppressant. | |

| Diborane | Highly reactive gas used in organic synthesis. | |

| Sodium Borohydride | A reducing agent widely used in organic chemistry. |

Trizinc;diborate is unique due to its specific composition and properties that make it particularly effective as a smoke suppressant compared to other boron compounds like diborane which is more reactive and utilized for different applications.

Hydrothermal Synthesis Optimization for Controlled Crystallization

The hydrothermal synthesis approach represents one of the most versatile methods for producing trizinc diborate with controlled morphology and particle size distribution. This process typically involves the reaction of zinc precursors with boron sources under elevated temperature and pressure conditions in an aqueous environment.

Reaction Parameters and Optimization

The hydrothermal synthesis of Zn₃B₂O₆ is significantly influenced by several key parameters:

- Temperature Range: Optimal crystallization typically occurs between 90°C and 300°C

- Reaction Time: Varies from 5-7 hours for basic formation to several days for enhanced crystallinity

- pH Conditions: Alkaline conditions (pH 8-10) generally favor the formation of well-defined crystal structures

- Precursor Ratio: The Zn:B molar ratio significantly affects the final product composition and purity

Studies have demonstrated that controlling the hydrothermal treatment temperature directly affects the average size and fineness of the zinc borate particles. The formation mechanism often involves an intermediate phase before crystallization of the final Zn₃B₂O₆ product.

Morphological Control Strategies

Morphological control during hydrothermal synthesis can be achieved through:

- Addition of structure-directing agents

- Variation of precursor concentration

- Control of heating/cooling rates

- Introduction of surfactants to modify surface energies

Research has shown that hydrothermal methods can produce Zn₃B₂O₆ with diverse morphologies including nanorods, nanoflakes, and polyhedral structures depending on synthesis conditions.

Table 1: Effect of Hydrothermal Synthesis Parameters on Zn₃B₂O₆ Properties

| Parameter | Range | Effect on Morphology | Effect on Crystallinity | Effect on Particle Size |

|---|---|---|---|---|

| Temperature | 90-150°C | Spherical to rod-like | Increases with temperature | Increases with temperature |

| Temperature | 150-300°C | Rod-like to polyhedral | High crystallinity | Growth and agglomeration |

| Reaction time | 5-24 hours | Progressive shape definition | Increases with time | Increases with time |

| pH | 7-8 | Irregular morphology | Moderate | Variable |

| pH | 8-10 | Well-defined crystals | High | Controlled growth |

| Zn:B ratio | 1:2 | Favors Zn₃B₂O₆ formation | Phase-pure | Depends on other parameters |

| Zn:B ratio | Other ratios | Mixed phase products | Multiple phases possible | Variable |

Solid-State Reaction Mechanisms Under Variable Temperature Regimes

Solid-state reactions represent a traditional but highly effective approach for synthesizing trizinc diborate, particularly for producing the alpha and beta polymorphic forms.

Temperature-Dependent Phase Formation

The solid-state synthesis of Zn₃B₂O₆ involves the direct reaction of zinc oxide with boric acid or other boron sources at elevated temperatures. The reaction pathway and resulting polymorph are highly temperature-dependent:

- Alpha-Zn₃B₂O₆: Forms at lower temperatures, crystallizing in a triclinic space group P1 with lattice parameters a=6.302(2)Å, b=8.248(1)Å, c=10.020(1)Å, α=89.85(1)°, β=89.79(1)°, γ=73.25(1)°, Z=4

- Beta-Zn₃B₂O₆: Forms at higher temperatures, crystallizing in a monoclinic group C2/c with lattice parameters a=23.840(1)Å, b=5.049(1)Å, c=8.388(1)Å, β=102.905(9)°, Z=8

The phase transition from alpha to beta form occurs at specific temperature thresholds, with the transition temperature serving as a critical parameter for controlled synthesis.

Structural Evolution During Solid-State Processing

Research has shown that the solid-state reaction mechanism involves several steps:

- Initial dehydration of precursors

- Formation of intermediate amorphous phases

- Nucleation of crystalline phases

- Crystal growth and phase stabilization

The orientation of the BO₃ groups and the connection modes of ZnO₄ tetrahedra determine the structural differences between alpha and beta forms of Zn₃B₂O₆. In the alpha form, ZnO₄ tetrahedra connect to each other and to BO₃ triangles by common corners, forming a three-dimensional framework. In contrast, the beta form features a three-dimensional network built from both corner- and edge-sharing ZnO₄ tetrahedra as well as corner-sharing ZnO₄ tetrahedra and BO₃ triangles.

Studies of the (Zn₃₋ₓCoₓ)B₂O₆ (0≤x≤3) system synthesized by high-temperature solid-state reactions have provided valuable insights into the structural evolution and phase stability of these materials.

Table 2: Comparison of Alpha and Beta Forms of Zn₃B₂O₆

| Property | Alpha-Zn₃B₂O₆ | Beta-Zn₃B₂O₆ |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | C2/c |

| Formation Temperature | Lower temperature | Higher temperature |

| Structural Features | ZnO₄ tetrahedra connected by common corners | Corner- and edge-sharing ZnO₄ tetrahedra |

| Thermal Stability | Less thermally stable | More thermally stable |

| Lattice Parameters | a=6.302(2)Å, b=8.248(1)Å, c=10.020(1)Å, α=89.85(1)°, β=89.79(1)°, γ=73.25(1)° | a=23.840(1)Å, b=5.049(1)Å, c=8.388(1)Å, β=102.905(9)° |

| Z value | 4 | 8 |

Solution Combustion Approaches for Nanoparticle Fabrication

Solution combustion synthesis has emerged as an efficient, time and energy-saving method for producing Zn₃B₂O₆ nanoparticles with controlled properties, particularly for applications requiring high surface area materials.

Fuel-Assisted Combustion Synthesis

The solution combustion synthesis of Zn₃B₂O₆ involves the exothermic reaction between an oxidizer (typically metal nitrates) and a fuel (such as glycine, urea, or carbohydrates). Key aspects of this process include:

- Selection of appropriate fuel type and oxidizer-to-fuel ratio

- Control of combustion temperature and flame propagation

- Post-combustion treatment to achieve desired crystallinity

Research has demonstrated that glycine serves as a suitable fuel for the synthesis of zinc borate nanoparticles. The glycine-assisted synthesized zinc borate exhibits a BET surface area of 11.76 m²/g, pore size of 66.45 Å, and pore volume of 0.0195 cm³/g.

Sol-Gel Auto-Combustion Method

A variant of the solution combustion approach is the sol-gel auto-combustion method, which combines sol-gel chemistry with combustion synthesis. This method has been successfully employed to synthesize β-Zn₃B₂O₆ nanoparticles using Zn(NO₃)₂·6H₂O and H₃BO₃ as precursors.

The process typically involves:

- Formation of a homogeneous sol through dissolution of precursors

- Gelation through controlled hydrolysis and condensation

- Auto-combustion triggered by heating the gel

- Calcination of the combustion product to achieve the desired phase purity

This method offers advantages in terms of homogeneity, purity, and control over particle size distribution.

Comparative Analysis of Nanoparticle Properties

Zn₃B₂O₆ nanoparticles synthesized via solution combustion methods typically exhibit dimensions of approximately 20-30 nm with distinct properties compared to those produced by other methods.

Table 3: Properties of Zn₃B₂O₆ Nanoparticles Synthesized by Different Combustion Methods

| Synthesis Method | Particle Size (nm) | Surface Area (m²/g) | Crystallinity | Morphology | Thermal Stability |

|---|---|---|---|---|---|

| Glycine-assisted combustion | 20-30 | 11.76 | High | Irregular | Enhanced |

| Urea-assisted combustion | 30-50 | 9.35 | Moderate | Spherical | Good |

| Sol-gel auto-combustion | 15-40 | 13.22 | High | Mixed | Enhanced |

| Carbohydrate-assisted combustion | 40-60 | 7.83 | Moderate-High | Irregular | Good |

X-Ray Diffraction Studies of Polymorphic Variants

Trizinc diborate, with the molecular formula B₂O₆Zn₃, exhibits remarkable structural diversity through multiple polymorphic forms that have been extensively characterized using X-ray diffraction techniques [1] [4] [24]. The compound demonstrates variable crystallographic parameters depending on synthesis conditions and hydration states, making it a fascinating subject for structural analysis [2] [6].

Recent high-pressure, high-temperature synthesis studies have revealed the formation of novel zinc borate polymorphs with unique structural motifs [4] [24]. The compound Zn₆B₂₂O₃₉·H₂O, synthesized at 7 gigapascals and 1523 Kelvin in a multianvil device, crystallizes in the orthorhombic space group Pnma with lattice parameters a = 818.77 picometers, b = 768.42 picometers, c = 1744.82 picometers, and unit cell volume V = 1.09777 cubic nanometers [4] [24]. This structure accommodates two formula units per unit cell and features non-planar borate units that distinguish it from conventional borate arrangements [4].

Another significant polymorph, Zn₂B₁₀O₁₇, exhibits a non-centrosymmetric crystal structure in the orthorhombic space group Pmc21 [7]. This compound, synthesized under extreme conditions of 8 gigapascals and 1573 Kelvin, displays lattice parameters of a = 769.15 picometers, b = 711.14 picometers, c = 822.14 picometers, with a unit cell volume of 0.450 cubic nanometers [7]. The structure consists exclusively of tetrahedral borate units, forming an anionic borate framework with zinc atoms located in channels along the crystallographic a-axis [7].

The polymorphic diversity extends to hydrated variants, with compounds such as Zn₃B₆O₁₂·3.5H₂O representing commonly encountered forms in ambient synthesis conditions [13] [17]. These hydrated polymorphs demonstrate distinct crystallographic signatures that can be readily identified through powder X-ray diffraction analysis [13] [17]. The presence of water molecules significantly influences the crystal packing and unit cell parameters, leading to expanded lattice dimensions compared to anhydrous forms [13].

| Compound | Space Group | Crystal System | a (pm) | b (pm) | c (pm) | Volume (nm³) | Z | Synthesis Conditions |

|---|---|---|---|---|---|---|---|---|

| Zn₆B₂₂O₃₉·H₂O | Pnma (No. 62) | Orthorhombic | 818.77 | 768.42 | 1744.82 | 1.09777 | 2 | 7 GPa, 1523 K |

| Zn₂B₁₀O₁₇ | Pmc21 (No. 26) | Orthorhombic | 769.15 | 711.14 | 822.14 | 0.450 | 2 | 8 GPa, 1573 K |

| Zn₃B₆O₁₂·3.5H₂O | Variable | Variable | Variable | Variable | Variable | Variable | Variable | Hydrothermal |

Systematic investigations have revealed that the formation of specific polymorphs is highly dependent on synthesis parameters including temperature, pressure, and reaction time [15] [18]. Studies employing conventional X-ray diffraction demonstrate successful synthesis of zinc borate hemiheptahydrate at temperatures ranging from 80 to 90 degrees Celsius with reaction times of 45 to 55 minutes [17]. The crystallization behavior exhibits strong sensitivity to thermal treatment, with phase transitions occurring at distinct temperature ranges [20].

Advanced diffraction studies utilizing synchrotron radiation have provided enhanced resolution for structural refinement of these complex borate systems [4] [7]. The high-quality diffraction data obtained from single-crystal specimens enables precise determination of atomic positions and thermal displacement parameters, revealing subtle structural features that distinguish different polymorphic forms [4] [7]. These investigations have established that zinc coordination environments vary significantly between polymorphs, with tetrahedral and octahedral geometries being observed depending on the specific structural arrangement [7].

Spectroscopic Elucidation of Borate Speciation (Fourier Transform Infrared/Raman)

Fourier transform infrared and Raman spectroscopy provide complementary insights into the local structural environments and borate speciation within trizinc diborate compounds [10] [13] [28]. These vibrational spectroscopic techniques are particularly sensitive to the coordination geometry of boron atoms and the connectivity patterns within the borate network [28] [29].

The infrared spectra of zinc borate compounds exhibit characteristic absorption bands that can be systematically assigned to specific borate structural units [28] [29]. In the high-frequency region between 1400 and 1600 wavenumbers, strong absorptions correspond to boron-oxygen stretching vibrations within triangular borate units [28] [29]. These bands are diagnostic of three-coordinate boron environments and provide direct evidence for the presence of planar borate triangles within the crystal structure [28] [29].

The intermediate frequency region spanning 1000 to 1200 wavenumbers contains bands attributed to boron-oxygen stretching vibrations within tetrahedral borate units [28] [29]. The intensity and position of these absorptions are sensitive indicators of the relative proportions of three-coordinate versus four-coordinate boron sites within the structure [28] [29]. Detailed band fitting analysis reveals that the conversion between trigonal and tetrahedral coordination states occurs systematically as a function of zinc content and synthesis conditions [28].

Raman spectroscopy provides additional structural information through its sensitivity to symmetric vibrational modes and polarizability changes [10] [31]. The Raman spectra of zinc borate compounds exhibit intense scattering bands in the region between 800 and 1000 wavenumbers, which correspond to symmetric breathing vibrations of borate ring structures containing both triangular and tetrahedral units [31] [32]. The evolution of these spectral features with temperature and composition provides insights into the dynamic behavior of the borate network [10].

Low-frequency vibrational modes below 600 wavenumbers are particularly informative regarding zinc-oxygen coordination environments [31] [33]. These bands arise from zinc-oxygen bond stretching and bending vibrations within tetrahedral and octahedral zinc coordination polyhedra [31] [33]. The spectroscopic signatures in this region are sensitive to local distortions and provide evidence for the specific coordination geometry adopted by zinc cations within different polymorphic forms [31].

| Wavenumber (cm⁻¹) | FTIR Assignment | Raman Assignment | Structural Unit |

|---|---|---|---|

| 1400-1600 | B-O stretching of BO₃ triangular units | B-O stretching vibrations in trigonal BO₃ | BO₃ triangles |

| 1000-1200 | B-O stretching of BO₄ tetrahedral units | B-O asymmetric stretching in BO₄ | BO₄ tetrahedra |

| 800-950 | B-O-B bridge vibrations | Symmetric breathing of borate rings | Bridging oxygen |

| 600-800 | Bending vibrations of borate groups | Bending modes of BO₃/BO₄ units | Various borate groups |

| 400-600 | Zn-O vibrations and lattice modes | Zn-O bond vibrations in ZnO₄ | Zinc coordination |

Advanced spectroscopic investigations utilizing temperature-dependent measurements have revealed the thermal stability limits of different zinc borate polymorphs [17] [19]. Dehydration processes in hydrated forms are clearly observable through the disappearance of hydroxyl stretching bands near 3400 wavenumbers and the corresponding shifts in borate vibrational modes [17]. These thermal studies indicate that complete dehydration occurs between 290 and 420 degrees Celsius, accompanied by structural rearrangements within the borate network [17].

The application of polarized Raman spectroscopy to oriented single crystals has enabled the determination of vibrational mode symmetries and their correlation with crystallographic directions [10]. These measurements provide detailed information about the anisotropic properties of the zinc borate structures and help establish structure-property relationships [10]. The polarization dependence of specific vibrational modes serves as a fingerprint for different polymorphic forms and enables unambiguous phase identification [10].

Electron Microscopy Investigations of Morphological Evolution

Scanning electron microscopy and transmission electron microscopy studies have provided detailed insights into the morphological characteristics and evolutionary pathways of trizinc diborate crystallites under various synthesis conditions [13] [14] [17]. These investigations reveal that particle morphology is strongly influenced by synthesis method, temperature, reaction time, and chemical environment [17] [18].

Ultrasonic synthesis methods produce zinc borate particles with predominantly spherical aggregate morphologies [17]. High-resolution scanning electron microscopy images demonstrate that these spherical aggregates consist of numerous smaller crystallites with sizes typically around 143 micrometers [17]. The aggregation process appears to be driven by surface energy minimization during the rapid crystallization that occurs under ultrasonic irradiation conditions [17].

Hydrothermal synthesis routes yield markedly different morphological characteristics, with plate-like crystal habits being commonly observed [18] [27]. These plate-like crystals exhibit well-developed faces and can achieve dimensions ranging from 2 to 10 micrometers depending on reaction conditions [18]. The aspect ratio of these crystallites is sensitive to temperature and reaction time, with higher temperatures generally promoting the development of more equant crystal habits [18].

Temperature-controlled crystallization studies have revealed systematic morphological evolution pathways [18] [27]. At lower synthesis temperatures between 45 and 65 degrees Celsius, needle-like crystal habits predominate, while intermediate temperatures favor the formation of prismatic crystals [18]. Higher temperatures above 80 degrees Celsius promote the development of more isometric particle shapes with reduced aspect ratios [18].

| Synthesis Method | Temperature (°C) | Time (min) | Particle Size (μm) | Morphology | Yield (%) |

|---|---|---|---|---|---|

| Ultrasonic irradiation | 80-90 | 45-55 | ~143 | Spherical aggregates | >90 |

| Hydrothermal | 150-200 | 120-480 | 2-10 | Plate-like crystals | 85-95 |

| High-pressure multianvil | 1250-1300 | 30-60 | <10 | Crystalline fragments | Variable |

| Crystallization from solution | 45-85 | 300-900 | 3.3-15 | Variable crystal habits | 80-95 |

Advanced transmission electron microscopy investigations have enabled atomic-resolution imaging of zinc borate crystal structures [14] [16]. These studies reveal the detailed atomic arrangements within individual crystallites and provide direct visualization of structural defects and interfaces [14]. High-resolution imaging demonstrates that the zinc and boron atoms adopt well-ordered arrangements consistent with the crystallographic models derived from diffraction studies [16].

Electron diffraction patterns obtained from individual crystallites provide complementary structural information to conventional X-ray diffraction measurements [14] [15]. The selected-area electron diffraction technique enables phase identification from extremely small sample volumes, making it particularly valuable for characterizing minor phases or metastable polymorphs that may be present in small quantities [15]. These measurements have confirmed the presence of multiple polymorphic forms within individual synthesis batches [15].

Environmental transmission electron microscopy studies have captured real-time morphological changes during thermal treatment and dehydration processes [14]. These in-situ observations reveal that dehydration occurs through a series of discrete steps, each associated with specific morphological changes including surface reconstruction and the development of porosity [14]. The dynamic behavior observed during heating provides insights into the mechanisms controlling phase stability and transformation kinetics [14].

Fundamental Flame Retardant Mechanisms

The condensed phase mechanism centers on the formation of protective barrier layers during combustion. When exposed to high temperatures, trizinc diborate decomposes to form boron trioxide (B₂O₃), which creates a molten vitreous layer on the polymer surface [1] [2]. This protective glass-like coating acts as a physical barrier, preventing oxygen from reaching the underlying polymer and inhibiting the release of volatile combustible gases [4]. The formation of this protective layer is enhanced by the presence of zinc compounds, which promote char formation and stabilize the protective barrier structure [5].

Synergistic Effects in Polymer Nanocomposites

The effectiveness of trizinc diborate as a flame retardant is significantly enhanced through synergistic interactions with other flame retardant additives. In halogen-containing systems, trizinc diborate functions as a synergist with antimony trioxide and alumina trihydrate, where it can replace up to 50% of the antimony oxide normally required [6] [7]. This synergistic effect results from the formation of zinc halides and zinc oxyhalides during combustion, which catalyze the release of halogen radicals that interrupt the combustion chain reaction [2].

In halogen-free systems, trizinc diborate demonstrates remarkable synergy with mineral fillers such as alumina trihydrate and magnesium hydroxide. Research indicates that replacing just 5% of alumina trihydrate with trizinc diborate in ethylene vinyl acetate composites results in substantial improvements in fire performance, including reduced peak heat release rate and enhanced smoke suppression [6] [8]. This synergistic behavior stems from the ability of trizinc diborate to act as a flux, converting the mineral fillers into hard, vitreous char that provides superior heat release suppression [6].

Performance Characteristics in Polymer Systems

The flame retardant performance of trizinc diborate varies significantly across different polymer systems, with loading levels typically ranging from 2-15 weight percent depending on the specific application requirements [6]. In polyvinyl chloride systems, trizinc diborate loadings of 5-10% achieve limiting oxygen index values of 28-32, with heat release rate reductions of 35-50% and smoke suppression of 40-60% [9] [7]. For intumescent coating applications, even low loadings of 2-12% can achieve exceptional performance, with heat release rate reductions of 70-85% and smoke suppression reaching 77% [10].

The particle size and morphology of trizinc diborate significantly influence its flame retardant effectiveness. Nanostructured trizinc diborate whiskers with diameters of 50-100 nm and lengths of approximately 1 μm demonstrate enhanced dispersion in polymer matrices, resulting in improved flame retardant properties compared to conventional microparticles [11]. The incorporation of these nanowhiskers into polystyrene composites increases the limiting oxygen index while maintaining good mechanical properties [11].

Smoke Suppression and Afterglow Control

Trizinc diborate exhibits exceptional smoke suppression capabilities, which is critical for fire safety applications. The smoke suppression mechanism involves the formation of boron compounds that prevent the release of volatile organic compounds during combustion [1]. Research demonstrates that trizinc diborate can reduce smoke production by 30-77% across various polymer systems, with the highest suppression achieved in intumescent coating applications [10].

The afterglow suppression properties of trizinc diborate result from its ability to form stable char layers that resist continued oxidation. The boron compounds generated during decomposition can deactivate the graphite structures that contribute to afterglow, effectively preventing continued smoldering after the primary flame is extinguished [2]. This afterglow suppression is particularly important in applications where complete fire extinction is critical for safety.

Electrochemical Performance in Sodium-Ion Battery Anodes

Electrochemical Performance Characteristics

Carbon-coated trizinc diborate composites demonstrate exceptional electrochemical performance in sodium-ion battery applications. The initial discharge capacity reaches 289.8 mAh/g at 0.03 A/g current density, with a corresponding initial Coulombic efficiency of 53.7% [15]. The reversible capacity varies from 151 to 446 mAh/g depending on the current density and composite structure, with higher capacities achieved at lower current densities [12] [14].

The rate capability of trizinc diborate-based anodes is particularly impressive, maintaining stable performance across a wide range of current densities. Even at high current densities of 1 A/g, the composite maintains a reversible capacity of 151 mAh/g after 500 cycles with minimal capacity loss [15]. This excellent rate performance is attributed to the unique nanostructure of the carbon-coated composite, which provides fast ion transport pathways and minimizes diffusion limitations [14].

Cycling Stability and Durability

The long-term cycling stability of trizinc diborate-based anodes represents a significant advancement in sodium-ion battery technology. Full cell configurations using trizinc diborate anodes demonstrate exceptional durability, with stable cycling performance extending to 2000 cycles at 5 A/g current density [13] [14]. The capacity retention typically ranges from 85-95% after extended cycling, indicating excellent structural stability and minimal degradation of the active material [16].

The improved cycling stability is largely attributed to the carbon coating and composite structure, which accommodates the volume changes associated with the conversion reaction mechanism. The carbon matrix provides mechanical support and maintains electrical connectivity throughout the cycling process, preventing the pulverization and isolation of active material particles that commonly occur in conversion-type anodes [12] [14].

Temperature Performance and Practical Applications

Trizinc diborate-based sodium-ion batteries demonstrate exceptional temperature performance, operating effectively across a wide temperature range from -20°C to +50°C [17]. This broad temperature operation capability makes the technology suitable for various practical applications, including grid-scale energy storage and portable electronics that may be exposed to extreme environmental conditions [15].

The energy density of full cells incorporating trizinc diborate anodes reaches 119-186 Wh/kg, with power densities up to 301 W/kg based on the total mass of anode and cathode materials [15] [12]. These performance metrics, combined with the low cost and environmental friendliness of trizinc diborate, position this technology as a viable alternative to conventional lithium-ion batteries for large-scale energy storage applications [12] [14].

Industrial Scale Production Techniques and Process Optimization

Primary Production Methods

Industrial production of trizinc diborate primarily employs aqueous precipitation reactions using boric acid and zinc oxide as raw materials [18] [19]. The fundamental reaction proceeds according to the equation: 6H₃BO₃ + 2ZnO → 2ZnO·3B₂O₃·3.5H₂O + 5.5H₂O [20]. This heterogeneous reaction requires careful control of multiple process parameters to achieve consistent product quality and high yield [21].

The production process typically involves dissolution of boric acid in water at temperatures of 80-95°C, followed by addition of zinc oxide and seed crystals to promote nucleation and crystal growth [19] [22]. The reaction is conducted under controlled agitation conditions, with stirring speeds ranging from 100-1600 rpm depending on the reactor scale and desired product characteristics [20]. The reaction temperature is maintained at 85-95°C for 5-7 hours to ensure complete conversion of reactants [18].

Scale-up Considerations and Optimization

Scale-up of trizinc diborate production from laboratory to industrial scale requires careful consideration of multiple factors that affect reaction kinetics and product quality. Research demonstrates that the specific reaction rate remains relatively unaffected by scale-up, but reaction completion time increases significantly in larger reactors [18] [21]. Industrial-scale reactors (>500 L) typically require 320-450 minutes for complete reaction, compared to 240-320 minutes in laboratory-scale reactors [23].

The optimization of reactor design and operating conditions is critical for successful scale-up. Mechanical stirring systems are preferred over magnetic stirring for pilot and industrial scales, with optimal stirring speeds of 200-500 rpm for large-scale production [21]. The presence of baffles in the reactor can reduce the specific reaction rate, necessitating longer reaction times but potentially improving product uniformity [23].

Process Parameter Optimization

The optimization of key process parameters is essential for achieving high yield and consistent product quality in industrial production. The boric acid to zinc oxide molar ratio significantly influences both reaction rate and product characteristics, with optimal ratios typically ranging from 3:1 to 5:1 [19] [20]. Higher ratios increase the driving force for mass transfer but also increase raw material costs and generate more process waste [21].

Seed crystal addition plays a crucial role in controlling nucleation and crystal growth, with optimal seed loadings of 0.5-2% by weight of boric acid [19]. The particle size of zinc oxide feedstock significantly affects reaction kinetics, with smaller particles (25-50 μm) providing faster reaction rates compared to larger particles (>70 μm) [23] [21]. The purity of zinc oxide also influences the specific reaction rate, with higher purity materials yielding faster reaction kinetics [21].

Quality Control and Product Characterization

Industrial production of trizinc diborate requires comprehensive quality control measures to ensure consistent product specifications. The final product should exhibit purity levels exceeding 98.5%, with whiteness values above 98.5 and particle sizes ranging from 2-10 μm depending on the intended application [24] [22]. Thermal stability testing confirms that the product maintains its hydrated structure up to 290°C, which is critical for high-temperature polymer processing applications [6].

The production process generates minimal waste, with mother liquors typically recycled to subsequent batches to improve overall process efficiency [24]. Energy consumption for industrial-scale production ranges from 8-15 kWh/kg of product, representing a significant improvement over laboratory-scale processes that require 15-25 kWh/kg [20]. This energy efficiency improvement is achieved through optimized heating systems, improved heat recovery, and reduced processing times in larger reactors [18].

Advanced Production Technologies

Recent developments in trizinc diborate production include hydrothermal synthesis methods that can reduce reaction times and improve product quality [25] [26]. Single-step hydrothermal synthesis at temperatures of 80-90°C can produce high-quality trizinc diborate in as little as 45-55 minutes, compared to 5-7 hours required for conventional precipitation methods [25]. These advanced techniques also enable better control over particle size and morphology, producing more uniform products with enhanced performance characteristics [27].

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

Color/Form

White granula

Density

3.64 g/cu cm

Odor

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 324 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 316 of 324 companies with hazard statement code(s):;

H361 (16.46%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (77.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (70.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard

Other CAS

14720-55-9